molecular formula C20H28N2 B15396707 N~1~,N~1~-Dibenzylhexane-1,6-diamine CAS No. 5432-21-3

N~1~,N~1~-Dibenzylhexane-1,6-diamine

Cat. No.: B15396707
CAS No.: 5432-21-3
M. Wt: 296.4 g/mol
InChI Key: KNXBLEKQEBTKCB-UHFFFAOYSA-N
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Description

N¹,N¹-Dibenzylhexane-1,6-diamine is a diamine derivative featuring a hexane backbone with two benzyl groups attached to the terminal nitrogen atoms. This structure imparts unique physicochemical properties, such as enhanced hydrophobicity and steric bulk, compared to unsubstituted hexane-1,6-diamine. The benzyl substituents likely influence its applications in catalysis, polymer chemistry, or pharmaceutical intermediates, though specific studies on this compound require further exploration.

Properties

CAS No.

5432-21-3

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

N',N'-dibenzylhexane-1,6-diamine

InChI

InChI=1S/C20H28N2/c21-15-9-1-2-10-16-22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18,21H2

InChI Key

KNXBLEKQEBTKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCCCN)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Hydrophobicity : Benzyl and cyclohexyl substituents (e.g., N¹,N¹-Dibenzyl and N,N'-Dicyclohexyl analogs) increase hydrophobicity compared to alkyl-substituted derivatives, impacting solubility in polar solvents .
  • Steric Bulk : Bulky groups like benzyl or cyclohexyl may hinder coordination with metal ions, whereas smaller alkyl groups (methyl, ethyl) enhance chelation efficiency .

Applications :

  • Antimicrobial Activity : Hexane-1,6-diamine derivatives, when complexed with trivalent metals (Cr, Fe, Co), exhibit antibacterial properties. For example, MIC values for such complexes range from 25–100 µg/mL against Gram-positive and Gram-negative bacteria . The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine could modulate bioavailability or membrane penetration.
  • Polymer Chemistry : Tetramethyl derivatives (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine) are commercial catalysts, while dipropyl or diethyl variants serve as crosslinkers in epoxy resins .

Synthetic Flexibility :

  • Dibenzylated diamines are synthesized via coupling reactions (e.g., Glaser reaction for diyne-containing analogs) , whereas alkyl-substituted derivatives often form via nucleophilic substitution or condensation .

Research Findings and Data

Antimicrobial Performance (Hexane-1,6-diamine Derivatives)

Metal Complex (Derived From) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Chromium-Hexane-1,6-diamine 25 50
Iron-Hexane-1,6-diamine 50 100
Cobalt-Hexane-1,6-diamine 50 100
Chloramphenicol (Standard) 25 25

Data adapted from antibacterial studies in .

Note: The benzyl groups in N¹,N¹-Dibenzylhexane-1,6-diamine may alter metal-binding efficiency or microbial target specificity compared to unsubstituted analogs.

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